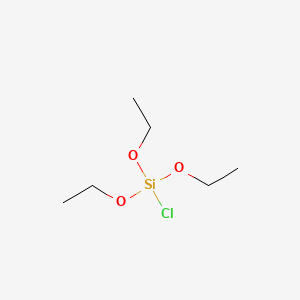
Z-Asp(OBzl)-OBzl
Vue d'ensemble
Description
Z-Aspartic Acid Benzyl Ester Benzyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Aspartic Acid: The synthesis begins with the protection of the amino group of aspartic acid using a benzyl ester group. This is typically achieved by reacting aspartic acid with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid.
Formation of Z-Aspartic Acid Benzyl Ester Benzyl Ester: The protected aspartic acid is then reacted with another equivalent of benzyl alcohol under similar conditions to form the final product.
Industrial Production Methods: Industrial production of Z-Aspartic Acid Benzyl Ester Benzyl Ester follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: for the protection reactions.
Purification steps: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Z-Aspartic Acid Benzyl Ester Benzyl Ester can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the removal of the benzyl ester groups and yielding aspartic acid.
Substitution Reactions: The benzyl ester groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Aspartic acid.
Substitution: Derivatives of aspartic acid with different protecting groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Z-Aspartic Acid Benzyl Ester Benzyl Ester is widely used in the synthesis of peptides, where it serves as a protecting group for the amino group of aspartic acid.
Biology:
Protein Engineering: This compound is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs, where the protecting groups help in the selective modification of the peptide chain.
Industry:
Biotechnology: Z-Aspartic Acid Benzyl Ester Benzyl Ester is used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
Protecting Group: The primary function of Z-Aspartic Acid Benzyl Ester Benzyl Ester is to protect the amino group of aspartic acid during chemical reactions. This prevents unwanted side reactions and allows for selective modification of the peptide chain.
Hydrolysis Pathway: Upon completion of the desired reactions, the benzyl ester groups can be removed through hydrolysis, yielding the free amino group of aspartic acid.
Comparaison Avec Des Composés Similaires
Z-Glutamic Acid Benzyl Ester Benzyl Ester: Similar to Z-Aspartic Acid Benzyl Ester Benzyl Ester, this compound is used in peptide synthesis to protect the amino group of glutamic acid.
Boc-Aspartic Acid Benzyl Ester: This compound uses a tert-butoxycarbonyl (Boc) group instead of a benzyl ester group for protection.
Uniqueness:
Selective Protection: Z-Aspartic Acid Benzyl Ester Benzyl Ester offers selective protection of the amino group, which is crucial for the synthesis of complex peptides.
Ease of Removal: The benzyl ester groups can be easily removed through hydrolysis, making it a convenient protecting group in peptide synthesis.
Propriétés
IUPAC Name |
dibenzyl 2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c28-24(31-17-20-10-4-1-5-11-20)16-23(25(29)32-18-21-12-6-2-7-13-21)27-26(30)33-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDKMKHRJFPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-60-1 | |
| Record name | MLS002706797 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















